Cholesteryl butyrate

Catalog No.
S586530
CAS No.
521-13-1
M.F
C31H52O2
M. Wt
456.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesteryl butyrate

CAS Number

521-13-1

Product Name

Cholesteryl butyrate

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate

Molecular Formula

C31H52O2

Molecular Weight

456.7 g/mol

InChI

InChI=1S/C31H52O2/c1-7-9-29(32)33-24-16-18-30(5)23(20-24)12-13-25-27-15-14-26(22(4)11-8-10-21(2)3)31(27,6)19-17-28(25)30/h12,21-22,24-28H,7-11,13-20H2,1-6H3/t22-,24+,25+,26-,27+,28+,30+,31-/m1/s1

InChI Key

CKDZWMVGDHGMFR-GTPODGLVSA-N

SMILES

CCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Synonyms

cholesteryl butanoate, cholesteryl butyrate, cholesterylbutanoate, cholesterylbutyrate

Canonical SMILES

CCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Isomeric SMILES

CCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Anti-Cancer Properties:

Cholesteryl butyrate has shown promise in inhibiting the proliferation of various cancer cell lines in laboratory studies. It is believed to work through multiple mechanisms, including:

  • Histone Deacetylase (HDAC) Inhibition: Cholesteryl butyrate can inhibit the activity of HDAC enzymes, which can lead to changes in gene expression that can suppress cancer cell growth .
  • Induction of Apoptosis: Cholesteryl butyrate can induce apoptosis (programmed cell death) in cancer cells .
  • Anti-angiogenic effects: Cholesteryl butyrate may also impede the formation of new blood vessels that tumors need to grow and survive .

Cholesteryl butyrate is a chemical compound classified as a cholesteryl ester, with the molecular formula C31H52O2C_{31}H_{52}O_{2} and a molecular mass of 456.74 g/mol. It is recognized by its CAS Registry Number 521-13-1. The compound consists of a cholesterol moiety linked to butyric acid, which contributes to its biological activity and potential therapeutic applications. Cholesteryl butyrate appears as a solid at room temperature, with a melting point of approximately 102 °C .

As mentioned earlier, Chol-but acts as a prodrug for butyric acid. Once inside the body, enzymes can cleave the ester bond, releasing butyric acid. Butyric acid has various proposed mechanisms of action, including:

  • Histone Deacetylase (HDAC) Inhibition: Butyric acid can inhibit HDAC enzymes, which regulate gene expression. This inhibition may have anti-cancer and anti-inflammatory effects [].
  • Induction of Apoptosis: Butyric acid may induce apoptosis (programmed cell death) in cancer cells [].
Typical of esters and sterols. These include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, cholesteryl butyrate can be hydrolyzed to yield cholesterol and butyric acid.
  • Transesterification: This reaction can occur when cholesteryl butyrate is treated with different alcohols, potentially forming various cholesteryl esters.
  • Oxidation: The double bond in the cholesterol structure may be oxidized under certain conditions, affecting its biological properties.

These reactions are essential for understanding the compound's behavior in biological systems and its potential modifications for therapeutic purposes.

Cholesteryl butyrate exhibits significant biological activity, particularly as a prodrug for butyric acid, which has been extensively studied for its anti-inflammatory and anticancer properties. The compound has shown effectiveness in:

  • Inhibiting cancer cell proliferation: Research indicates that cholesteryl butyrate solid lipid nanoparticles can decrease cell proliferation in various cancer cell lines more effectively than free butyric acid .
  • Modulating immune responses: Cholesteryl butyrate influences the proliferation patterns of immune cells, indicating potential applications in immunotherapy .
  • Anti-inflammatory effects: Like butyric acid, it may reduce pro-inflammatory cytokine production and modulate gut health by acting on intestinal epithelial cells .

Cholesteryl butyrate can be synthesized through several methods, including:

  • Esterification: The most common method involves the reaction of cholesterol with butyric acid in the presence of an acid catalyst. This process typically requires heating to facilitate the reaction.
  • Microemulsion Techniques: Solid lipid nanoparticles containing cholesteryl butyrate can be prepared using microemulsion methods, which allow for controlled particle size and improved bioavailability .
  • Chemical Modification: Cholesterol can be chemically modified to introduce the butyric acid moiety through various synthetic pathways.

These synthesis methods are crucial for producing cholesteryl butyrate in sufficient quantities for research and potential therapeutic applications.

Cholesteryl butyrate has several applications in the pharmaceutical field:

  • Drug Delivery Systems: It serves as a component in solid lipid nanoparticles designed for targeted drug delivery, enhancing the stability and bioavailability of therapeutic agents like butyric acid .
  • Cancer Therapy: Due to its ability to inhibit cancer cell growth, cholesteryl butyrate is being explored as a potential treatment for various cancers .
  • Anti-inflammatory Treatments: Its properties may be utilized in developing therapies for inflammatory bowel diseases and other conditions linked to inflammation.

Cholesteryl butyrate shares similarities with other cholesteryl esters and fatty acid derivatives. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaUnique Features
CholesterolC27H46OC_{27}H_{46}OPrecursor to many steroid hormones
Butyric AcidC4H8O2C_{4}H_{8}O_{2}Short-chain fatty acid with strong anti-inflammatory properties
Cholesteryl OleateC36H70O2C_{36}H_{70}O_{2}Contains oleic acid; used in lipid metabolism studies
Cholesteryl PalmitateC36H70O2C_{36}H_{70}O_{2}Contains palmitic acid; involved in energy storage

Cholesteryl butyrate is unique due to its specific combination of cholesterol and butyric acid, which allows it to function effectively as a prodrug while retaining the beneficial properties of both components. Its application in drug delivery systems further distinguishes it from other similar compounds.

Cholesteryl butyrate is a cholesterol ester formed by the esterification of cholesterol with butyric acid [1]. The molecular formula of cholesteryl butyrate is C31H52O2, representing the combination of the cholesterol moiety (C27H46O) and the butyric acid component (C4H8O2) with the loss of a water molecule during esterification [2]. The molecular weight of cholesteryl butyrate is 456.7434 g/mol, as determined by precise computational methods and confirmed through analytical techniques [3]. This value is consistent across multiple chemical databases and reference sources, establishing it as a well-characterized compound in terms of its elemental composition [4].

The compound is registered with the Chemical Abstracts Service (CAS) under the registry number 521-13-1, which serves as a unique identifier for this specific chemical entity in scientific literature and databases [5]. The monoisotopic mass of cholesteryl butyrate is 456.396731 Da, which represents the exact mass of the most abundant isotopic form of the molecule [2]. This precise mass value is particularly important for mass spectrometric analyses and identification of the compound in complex mixtures [6].

PropertyValue
Molecular FormulaC31H52O2
Average Molecular Weight456.7434 g/mol
Monoisotopic Mass456.396731 Da
CAS Registry Number521-13-1
IUPAC Name[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate

The International Union of Pure and Applied Chemistry (IUPAC) name for cholesteryl butyrate is [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate, which provides a systematic description of its chemical structure including stereochemical configurations [8]. Alternative names include cholesteryl butanoate, cholesterol butyrate, and 5-cholesten-3β-ol butyrate, which are commonly used in scientific literature and commercial contexts [1] [4].

Structural Configuration and Stereochemistry

Cholesteryl butyrate possesses a complex three-dimensional structure with multiple stereogenic centers that define its spatial arrangement [8]. The molecule contains eight defined stereocenters, all of which contribute to its specific biological and chemical properties [20]. The stereochemistry of cholesteryl butyrate is described using the Cahn-Ingold-Prelog (CIP) system, which assigns R or S configurations to each stereocenter based on the priority of attached groups [8].

The stereochemical configuration of cholesteryl butyrate is represented in its IUPAC name as (3S,8S,9S,10R,13R,14S,17R), indicating the absolute configuration at each of the seven main stereocenters in the cholesterol backbone [8]. The eighth stereocenter is found in the side chain at position 20, which has an R configuration [20]. This specific stereochemical arrangement is critical for the compound's physical properties and potential biological interactions [9].

The core structure of cholesteryl butyrate consists of the cholesterol moiety, which includes:

  • A tetracyclic ring system (three six-membered rings and one five-membered ring) that forms the steroid nucleus [2]
  • A hydroxyl group at the C-3 position, which is esterified with butyric acid to form the butyrate ester [1]
  • A double bond between C-5 and C-6 in the B-ring of the steroid nucleus [2]
  • An aliphatic side chain at position C-17 containing a branched isooctyl group [10]

The stereochemistry at the C-3 position is particularly important, as it determines the orientation of the butyrate ester group [14]. In cholesteryl butyrate, the ester linkage at C-3 has a beta (β) orientation, meaning it projects above the plane of the steroid ring system when drawn in the conventional manner [19]. This 3β configuration is characteristic of naturally occurring cholesterol derivatives and influences the compound's physical properties and molecular interactions [15].

The overall three-dimensional structure of cholesteryl butyrate can be described as having a relatively rigid steroid core with a flexible butyrate ester group and side chain [21]. This combination of rigid and flexible elements contributes to the compound's specific physical and chemical behavior in various environments [10].

Chemical Bonding and Functional Groups

Cholesteryl butyrate contains several key functional groups that define its chemical reactivity and physical properties [1]. The most prominent functional group is the ester linkage, formed between the hydroxyl group of cholesterol and the carboxyl group of butyric acid [2]. This ester bond (R-COO-R') is characterized by a carbon-oxygen double bond (C=O) and a carbon-oxygen single bond (C-O) arrangement, creating a planar structure around the carbonyl carbon [7].

The ester functional group in cholesteryl butyrate is located at the C-3 position of the steroid nucleus and serves as the primary site for potential hydrolysis reactions [9]. The carbonyl group (C=O) of the ester is particularly important as it creates a region of partial positive charge on the carbon atom and partial negative charge on the oxygen atom, making it susceptible to nucleophilic attack [7] [24].

Other significant functional groups and structural features in cholesteryl butyrate include:

  • An alkene group (C=C) between positions C-5 and C-6 in the B-ring of the steroid nucleus, which introduces rigidity and potential sites for addition reactions [2] [8]

  • Multiple methyl groups (CH3) at positions C-10, C-13, and in the side chain, which contribute to the hydrophobic character of the molecule [8] [15]

  • A branched aliphatic side chain at position C-17, containing multiple carbon-carbon single bonds and methyl branches [10] [20]

The chemical bonding in cholesteryl butyrate follows standard organic chemistry principles, with predominantly sp3 hybridized carbon atoms forming tetrahedral geometries throughout most of the structure [7]. Exceptions include the sp2 hybridized carbons in the alkene group (C-5 and C-6) and in the carbonyl portion of the ester, which form trigonal planar geometries [7] [24].

The distribution of electron density in cholesteryl butyrate creates distinct regions of polarity and hydrophobicity [9]. The ester group introduces a polar region with hydrogen bond acceptor capabilities, while the steroid nucleus and aliphatic side chain form extensive hydrophobic surfaces [15]. This amphipathic character influences the compound's solubility, with cholesteryl butyrate being highly soluble in non-polar organic solvents but poorly soluble in water [9] [15].

The chemical bonding and functional group arrangement in cholesteryl butyrate determine its reactivity patterns [7]. The ester group can undergo hydrolysis under acidic or basic conditions, regenerating cholesterol and butyric acid [9]. The alkene group can participate in addition reactions typical of carbon-carbon double bonds, such as hydrogenation or epoxidation [7]. These reactive sites provide potential pathways for chemical modifications and transformations of the molecule [15].

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiles

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of cholesteryl butyrate through the analysis of its 1H (proton) and 13C (carbon) NMR spectra [6]. These spectroscopic profiles are essential for confirming the compound's identity and purity, as well as for elucidating specific structural features [11].

The 1H NMR spectrum of cholesteryl butyrate displays several characteristic signals that correspond to different proton environments within the molecule [11] [30]. Key features of the 1H NMR spectrum include:

  • A distinctive singlet at approximately 0.68 ppm, which is assigned to the C-18 methyl protons of the steroid nucleus [11] [25]

  • Multiple signals in the range of 0.80-1.20 ppm, corresponding to various methyl groups in the steroid nucleus and side chain, including the C-19 methyl protons and the terminal methyl groups of the isooctyl side chain [25] [30]

  • A complex multiplet pattern in the region of 1.20-2.40 ppm, arising from the numerous methylene and methine protons in the steroid ring system [11] [30]

  • Signals at approximately 2.30 ppm attributed to the methylene protons adjacent to the carbonyl group in the butyrate moiety (CH3CH2CH2COO-) [25]

  • A multiplet at around 4.60-4.70 ppm corresponding to the C-3 proton, which is deshielded due to its proximity to the ester group [11] [30]

  • A signal at approximately 5.35 ppm assigned to the olefinic proton at C-6, which is characteristic of the double bond in the B-ring of the steroid nucleus [25] [30]

The 13C NMR spectrum of cholesteryl butyrate provides complementary information about the carbon framework of the molecule [25]. Significant features of the 13C NMR spectrum include:

  • A signal at approximately 173 ppm corresponding to the carbonyl carbon of the ester group, which is highly deshielded due to the adjacent oxygen atoms [25]

  • A pair of signals at approximately 122-140 ppm assigned to the olefinic carbons (C-5 and C-6) of the steroid double bond [25]

  • A signal at around 73-74 ppm attributed to the C-3 carbon bearing the ester group [25] [30]

  • Multiple signals in the range of 10-60 ppm corresponding to the various methyl, methylene, and methine carbons of the steroid nucleus, side chain, and butyrate moiety [25] [30]

NMR Signal TypeChemical Shift (ppm)Assignment
1H NMR0.68 (s)C-18 methyl protons
1H NMR0.80-1.20 (m)Various methyl groups
1H NMR2.30 (t)-CH2COO- protons
1H NMR4.60-4.70 (m)C-3 proton
1H NMR5.35 (d)C-6 olefinic proton
13C NMR173Ester carbonyl carbon
13C NMR122-140Olefinic carbons (C-5, C-6)
13C NMR73-74C-3 carbon (ester-bearing)
13C NMR10-60Aliphatic carbons

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide additional structural information by revealing correlations between different nuclei in the molecule [30]. These techniques are particularly valuable for confirming the connectivity of the butyrate moiety to the cholesterol backbone and for resolving complex signal patterns in the steroid ring system [25] [30].

Infrared Spectroscopy Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups in cholesteryl butyrate through the analysis of molecular vibrations [7] [24]. The IR spectrum of cholesteryl butyrate exhibits several characteristic absorption bands that correspond to specific structural features of the molecule [12] [18].

Key absorption bands in the IR spectrum of cholesteryl butyrate include:

  • A strong absorption band at approximately 1735-1750 cm-1, which is attributed to the C=O stretching vibration of the ester group [24]. This band is particularly diagnostic for confirming the presence of the butyrate ester linkage [18].

  • Absorption bands in the region of 2850-2950 cm-1, corresponding to the C-H stretching vibrations of methyl and methylene groups in both the steroid nucleus and the butyrate moiety [24]. These bands are typically strong and reflect the predominantly aliphatic nature of the compound [18].

  • A weak absorption band at approximately 3000-3100 cm-1, assigned to the =C-H stretching vibration associated with the alkene group (C-5 to C-6) in the steroid nucleus [24].

  • Strong absorption bands in the region of 1150-1250 cm-1, attributed to the C-O-C asymmetric stretching vibrations of the ester linkage [24]. These bands provide further confirmation of the ester functional group [18].

  • A medium-intensity absorption band at approximately 1650-1680 cm-1, corresponding to the C=C stretching vibration of the alkene group in the steroid nucleus [24].

  • Multiple absorption bands in the fingerprint region (below 1500 cm-1) that arise from complex combinations of bending and stretching vibrations throughout the molecule [18]. While these bands are difficult to assign individually, their collective pattern is characteristic of the overall molecular structure [24].

IR Absorption Band (cm-1)IntensityAssignment
1735-1750StrongC=O stretching (ester)
2850-2950StrongC-H stretching (aliphatic)
3000-3100Weak=C-H stretching (alkene)
1150-1250StrongC-O-C stretching (ester)
1650-1680MediumC=C stretching (alkene)
1440-1480MediumCH2 bending
1365-1390MediumCH3 bending

The IR spectrum of cholesteryl butyrate can be used to distinguish it from free cholesterol and other cholesteryl esters [18]. Free cholesterol exhibits a characteristic O-H stretching band at approximately 3400-3600 cm-1, which is absent in cholesteryl butyrate due to the esterification of the hydroxyl group [24]. Different cholesteryl esters can be differentiated based on subtle variations in their carbonyl stretching frequencies and fingerprint regions, reflecting differences in the acyl chain length and degree of unsaturation [18] [24].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry (MS) provides valuable information about the molecular weight and structural features of cholesteryl butyrate through the analysis of its fragmentation patterns [13] [23]. The mass spectral behavior of cholesteryl butyrate is characterized by specific fragmentation pathways that reflect the compound's molecular architecture [6] [32].

In electron impact (EI) mass spectrometry, cholesteryl butyrate typically does not show a strong molecular ion peak (M+) at m/z 456, which would correspond to its molecular weight [13]. Instead, the compound undergoes characteristic fragmentation processes that generate diagnostic fragment ions [23]. The major fragmentation pathways and resulting ions include:

  • Loss of the butyrate moiety through cleavage of the ester bond, resulting in a fragment ion at m/z 368-369, which corresponds to the cholestadiene fragment (loss of C4H8O2) [23] [32]. This is one of the most prominent fragments in the mass spectrum and is characteristic of cholesteryl esters [13].

  • Fragmentation of the steroid nucleus, producing various fragment ions that reflect the breaking of different carbon-carbon bonds in the ring system [13]. These fragments typically appear in the m/z 200-350 range [23].

  • Cleavage of the side chain at position C-17, generating fragment ions that depend on the specific bond that is broken [13]. These fragments provide information about the structure of the isooctyl side chain [23].

  • Formation of smaller fragment ions from the butyrate moiety, such as the acylium ion (C3H7CO+) at m/z 71 and related fragments [13] [23].

m/z ValueRelative IntensityFragment Assignment
456WeakMolecular ion (M+)
368-369StrongCholestadiene fragment (loss of butyrate)
353MediumLoss of butyrate and methyl group
255-260MediumSteroid nucleus fragments
213MediumRing D fragment
145-150MediumRing A and B fragments
71StrongAcylium ion from butyrate (C3H7CO+)
43StrongC3H7+ fragment

In soft ionization techniques such as electrospray ionization (ESI), cholesteryl butyrate typically forms adduct ions rather than undergoing extensive fragmentation [27] [32]. Common adducts include [M+NH4]+ at m/z 474 and [M+Na]+ at m/z 479, which can be used for molecular weight confirmation [32]. Tandem mass spectrometry (MS/MS) of these adduct ions can then induce controlled fragmentation to generate structural information [27].

A particularly useful approach for the analysis of cholesteryl butyrate and other cholesteryl esters is the use of neutral loss scanning for the loss of cholestane (368 Da) [27]. This technique allows for the selective detection of cholesteryl esters in complex mixtures and can be used to monitor changes in cholesteryl butyrate concentration in biological samples [32].

The mass spectrometric behavior of cholesteryl butyrate is influenced by the ionization technique, instrument parameters, and sample preparation methods [27]. Optimization of these factors is essential for obtaining reliable and informative mass spectral data for this compound [32].

Raman Spectroscopic Features

Raman spectroscopy provides complementary information to infrared spectroscopy by detecting changes in the polarizability of molecular bonds during vibration [10] [26]. The Raman spectrum of cholesteryl butyrate exhibits several characteristic bands that correspond to specific structural features of the molecule [26] [29].

Key features of the Raman spectrum of cholesteryl butyrate include:

  • A strong band at approximately 1735-1745 cm-1, attributed to the C=O stretching vibration of the ester group [26]. This band is particularly useful for confirming the presence of the butyrate ester linkage [29].

  • A band at approximately 1650-1670 cm-1, corresponding to the C=C stretching vibration of the alkene group in the steroid nucleus [26]. This band is often more prominent in Raman spectroscopy than in IR spectroscopy due to the high polarizability of the carbon-carbon double bond [29].

  • Strong bands in the region of 2850-2950 cm-1, assigned to the C-H stretching vibrations of methyl and methylene groups throughout the molecule [26]. These bands reflect the predominantly aliphatic nature of cholesteryl butyrate [29].

  • A band at approximately 1440-1460 cm-1, attributed to the CH2 scissoring vibrations in both the steroid nucleus and the butyrate moiety [26].

  • Multiple bands in the fingerprint region (600-1500 cm-1) that arise from complex combinations of bending and stretching vibrations throughout the molecule [26] [29]. While these bands are difficult to assign individually, their collective pattern is characteristic of the overall molecular structure [10].

Raman Shift (cm-1)IntensityAssignment
1735-1745StrongC=O stretching (ester)
1650-1670MediumC=C stretching (alkene)
2850-2950StrongC-H stretching (aliphatic)
1440-1460MediumCH2 scissoring
1295-1305MediumCH2 twisting
1060-1080MediumC-O stretching (ester)
700-720WeakC-C stretching (steroid nucleus)

Raman spectroscopy has been particularly valuable for studying cholesteryl butyrate in different physical states and environments [26]. The technique is sensitive to changes in molecular conformation and packing, making it useful for investigating phase transitions and intermolecular interactions in cholesteryl butyrate samples [10] [29].

Advanced Raman techniques, such as surface-enhanced Raman spectroscopy (SERS) and confocal Raman microscopy, have been applied to enhance sensitivity and spatial resolution in the analysis of cholesteryl butyrate and related compounds [29]. These techniques allow for the detection of cholesteryl butyrate at lower concentrations and in complex matrices, such as biological tissues and cellular environments [26] [29].

XLogP3

9.9

UNII

50QA4YCP7F

Other CAS

521-13-1

Wikipedia

Cholesteryl butyrate

Use Classification

Cosmetics -> Skin conditioning

General Manufacturing Information

Cholest-5-en-3-ol (3.beta.)-, 3-butanoate: INACTIVE

Dates

Last modified: 08-15-2023

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